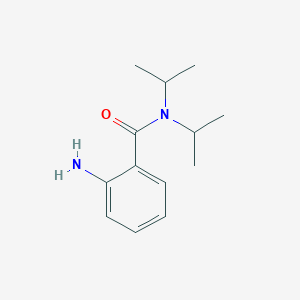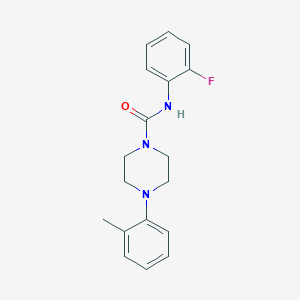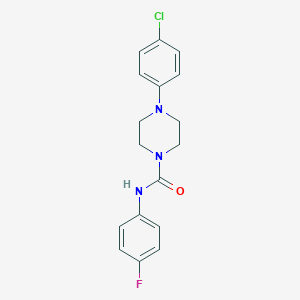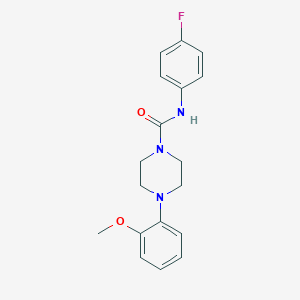methanone](/img/structure/B281933.png)
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone, also known as CTM, is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and bacterial infection. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been reported to inhibit bacterial growth by disrupting the bacterial cell membrane and interfering with bacterial DNA synthesis.
Biochemical and Physiological Effects:
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been shown to have several biochemical and physiological effects in various cell types. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized in the lab and has been used in various in vitro and in vivo studies. However, [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has some limitations, including its poor bioavailability and limited pharmacokinetic data. Further studies are needed to optimize the delivery and dosing of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone for its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone research, including its potential use in combination with other drugs for cancer treatment, its use as a diagnostic tool for cancer detection, and its potential use in the treatment of infectious diseases. Further studies are needed to elucidate the exact mechanism of action of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone and to optimize its pharmacokinetic properties for its potential therapeutic applications.
In conclusion, [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor, anti-inflammatory, and antibacterial properties in in vitro and in vivo studies. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has several advantages for lab experiments, including its stability, solubility, and low toxicity. Further studies are needed to optimize the delivery and dosing of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone for its potential therapeutic applications.
Synthesemethoden
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with thioamide and phenacyl bromide. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been reported in several research articles, and the method has been optimized for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to have anti-tumor, anti-inflammatory, and antibacterial properties in in vitro and in vivo studies. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has also been investigated for its potential use as a diagnostic tool for cancer detection.
Eigenschaften
Molekularformel |
C22H15ClN2OS |
|---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
[2-(4-chloroanilino)-4-phenyl-1,3-thiazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C22H15ClN2OS/c23-17-11-13-18(14-12-17)24-22-25-19(15-7-3-1-4-8-15)21(27-22)20(26)16-9-5-2-6-10-16/h1-14H,(H,24,25) |
InChI-Schlüssel |
DKEVMTGMXHQXDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)

![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)


